4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione 4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione
Brand Name: Vulcanchem
CAS No.: 1153843-40-3
VCID: VC7251602
InChI: InChI=1S/C10H15N3O2S/c11-8-9-1-2-12-10(7-9)13-3-5-16(14,15)6-4-13/h1-2,7H,3-6,8,11H2
SMILES: C1CS(=O)(=O)CCN1C2=NC=CC(=C2)CN
Molecular Formula: C10H15N3O2S
Molecular Weight: 241.31

4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione

CAS No.: 1153843-40-3

Cat. No.: VC7251602

Molecular Formula: C10H15N3O2S

Molecular Weight: 241.31

* For research use only. Not for human or veterinary use.

4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione - 1153843-40-3

Specification

CAS No. 1153843-40-3
Molecular Formula C10H15N3O2S
Molecular Weight 241.31
IUPAC Name [2-(1,1-dioxo-1,4-thiazinan-4-yl)pyridin-4-yl]methanamine
Standard InChI InChI=1S/C10H15N3O2S/c11-8-9-1-2-12-10(7-9)13-3-5-16(14,15)6-4-13/h1-2,7H,3-6,8,11H2
Standard InChI Key QGJXQKITTQNOCI-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CCN1C2=NC=CC(=C2)CN

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The compound is systematically named 4-[2-(Aminomethyl)pyridin-4-yl]-1lambda(6),4-thiomorpholine-1,1-dione dihydrochloride under the CAS registry number 1439896-70-4 . Discrepancies in positional descriptors (e.g., 2-yl vs. 4-yl) in public databases suggest potential typographical errors or regional naming conventions. Synonyms include:

  • 4-(2-(Aminomethyl)pyridin-4-yl)thiomorpholine 1,1-dioxide dihydrochloride

  • 4-[2-(Aminomethyl)pyridin-4-yl]-1lambda(6),4-thiomorpholine-1,1-dione,2HCl .

Molecular Formula and Mass

The dihydrochloride salt form has the molecular formula C₁₀H₁₆Cl₂N₃O₂S and a molar mass of 277.77 g/mol . The base compound (excluding HCl) would theoretically reduce to C₁₀H₁₄N₃O₂S with a calculated mass of 256.36 g/mol.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Registry Number1439896-70-4
Molecular FormulaC₁₀H₁₆Cl₂N₃O₂S
Molar Mass277.77 g/mol
Salt FormDihydrochloride

Structural Features and Derivatives

Core Architecture

The molecule combines a pyridine ring substituted with an aminomethyl group at the 2-position and a thiomorpholine-1,1-dione moiety at the 4-position. The thiomorpholine ring is oxidized to a 1,1-dione, introducing two sulfonyl groups that enhance polarity and hydrogen-bonding capacity .

Synthetic Routes and Stability

Hypothesized Synthesis

While explicit synthetic protocols are unavailable, a plausible route involves:

  • Pyridine Functionalization: Introducing the aminomethyl group via reductive amination of a 2-cyanopyridine intermediate.

  • Thiomorpholine Formation: Cyclization of a mercaptoethylamine derivative with sulfonylating agents to form the 1,1-dione .

Stability Considerations

The dihydrochloride salt improves aqueous solubility and shelf-life compared to the free base. The sulfonyl groups may render the compound resistant to enzymatic degradation in vivo .

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